molecular formula C19H21N3O4S B5715447 N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Katalognummer B5715447
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: TYIADPJKSZYBHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as NAPSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of NAPSB involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by NAPSB results in a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
NAPSB has been found to have several biochemical and physiological effects. Studies have shown that NAPSB can induce apoptosis in cancer cells by activating the caspase pathway. NAPSB has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, NAPSB has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of NAPSB is its specificity for CA IX, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of NAPSB is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of NAPSB. One area of research is the development of novel formulations of NAPSB that can improve its solubility and bioavailability. Another area of research is the identification of other potential targets for NAPSB that can expand its applications beyond cancer and neurological disorders. Finally, further studies are needed to investigate the safety and efficacy of NAPSB in vivo and to explore its potential as a therapeutic agent.
Conclusion:
N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for CA IX makes it a promising candidate for the development of targeted cancer therapies, and its potential applications in the treatment of neurological disorders make it a promising area of research. However, further studies are needed to investigate its safety and efficacy in vivo and to explore its potential as a therapeutic agent.

Synthesemethoden

The synthesis of NAPSB involves the reaction between 4-aminobenzoyl chloride and 3-(1-pyrrolidinylsulfonyl) aniline in the presence of triethylamine. This reaction results in the formation of NAPSB as a white solid in good yield.

Wissenschaftliche Forschungsanwendungen

NAPSB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of NAPSB is in the field of cancer research. Studies have shown that NAPSB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAPSB has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(4-acetamidophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)15-5-4-6-18(13-15)27(25,26)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIADPJKSZYBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.